molecular formula C15H19NO B3074246 1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol CAS No. 1019531-31-7

1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol

Cat. No. B3074246
CAS RN: 1019531-31-7
M. Wt: 229.32 g/mol
InChI Key: XJUWQPXQHQILCQ-UHFFFAOYSA-N
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Description

“1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol” is a chemical compound with the CAS Number: 2229174-88-1 . It has a molecular weight of 229.32 .


Synthesis Analysis

This compound can be synthesized via a one-pot three-component reaction of 2-amino-5-methyl thiazole, 2-naphthol, and substituted aldehydes . The formation of the desired products was confirmed using various spectroscopic techniques .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19NO/c1-15(2,16-3)10-13-12-7-5-4-6-11(12)8-9-14(13)17/h4-9,16-17H,10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

The synthesis of this compound involves a one-pot three-component reaction . This type of reaction, also known as a multicomponent reaction (MCR), is advantageous due to its easy setup, high yield, and lower cost, energy, and time .


Physical And Chemical Properties Analysis

The compound is non-ionic in nature, as suggested by its low molar conductivity values in dimethylsulphoxide . It has a molecular weight of 229.32 .

Scientific Research Applications

Spectroscopic and Molecular Docking Studies

1-(Pyridin-2-yl amino)methyl naphthalen-2-ol, synthesized via Mannich condensation, underwent comprehensive spectroscopic analysis, including FT-IR, UV-Visible, NMR, HR-MS, FT-Raman, and TG/DSC. The structural insights revealed a planar N-atom contributing to molecular stability and potential inter-molecular H-bonding interactions. Remarkably, molecular docking studies indicated the compound's strong binding affinity with anti-microbial ciprofloxacin, highlighting its potential in drug design and pharmaceutical research (Rajamani et al., 2019).

Synthesis and Characterization of Derivatives

The compound and its derivatives, such as 1-[aryl-(pyrimidin-2-ylamino)-methyl]-naphthalen-2-ol, were synthesized through reactions involving 2-naphthol, aromatic aldehydes, and 2-aminopyrimidine. These processes, catalyzed by p-toluenesulfonic acid, provided efficient routes to these derivatives, emphasizing the compound's versatility in organic synthesis and its role in creating novel molecular structures (Anary‐Abbasinejad et al., 2009).

Investigation of C-H...π Interactions

Research on methyl- or methoxy-substituted 1-(α-aminobenzyl)-2-naphthol structures focused on the role of C-H...π interactions, crucial in molecular assembly and structural stability. This highlighted the compound's significance in studying non-covalent interactions, which are fundamental in understanding molecular behavior and designing functional materials (Capozzi et al., 2019).

Photophysical Applications

Studies on Schiff base systems bearing two naphthalene groups revealed their potential as fluorescent chemodosimeters for Zn2+ ions. This research underscores the compound's applicability in designing fluorescence-based sensors, contributing to analytical chemistry, and environmental monitoring (Azadbakht & Keypour, 2012).

properties

IUPAC Name

1-[(2-methylpropylamino)methyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-11(2)9-16-10-14-13-6-4-3-5-12(13)7-8-15(14)17/h3-8,11,16-17H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUWQPXQHQILCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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